molecular formula C13H10Cl2N2O2 B11994059 N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea

N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea

Cat. No.: B11994059
M. Wt: 297.13 g/mol
InChI Key: ZBEMPBNOSDYHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea is a urea derivative featuring a 3,4-dichlorophenyl group and a 4-hydroxyphenyl group. Urea-based compounds are widely studied for their biological activities, including antimicrobial, pesticidal, and herbicidal properties.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-6-3-9(7-12(11)15)17-13(19)16-8-1-4-10(18)5-2-8/h1-7,18H,(H2,16,17,19)

InChI Key

ZBEMPBNOSDYHQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The nucleophilic amine group of 4-aminophenol attacks the electrophilic carbon of the isocyanate, forming a carbamate intermediate that subsequently rearranges to the urea product. A 1:1 molar ratio ensures complete conversion, though a 10% excess of isocyanate is often employed to drive the reaction.

Table 1: Solvent Systems and Reaction Kinetics

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)Source
Tetrahydrofuran027895.2
Dichloromethane251.58597.8
Acetonitrile1037293.5

Dichloromethane demonstrates superior yield and purity due to its polarity and ability to stabilize transition states. Side products, including biurets (≤3%), form via isocyanate dimerization and are minimized through controlled addition rates.

Stepwise Synthesis via Intermediate Ureas

Alternative routes employ protected intermediates to enhance regioselectivity. For example, 4-hydroxyphenyl urea precursors are functionalized with 3,4-dichlorophenyl groups through nucleophilic substitution.

Protection-Deprotection Strategies

The hydroxyl group of 4-aminophenol is protected as a tert-butyldimethylsilyl (TBS) ether before urea formation. After condensation with 3,4-dichlorophenyl isocyanate, the TBS group is removed using tetrabutylammonium fluoride (TBAF):

Protected intermediate: R3Si-O-C6H4NH-CO-NH-C6H3Cl2TBAFHO-C6H4NH-CO-NH-C6H3Cl2\text{Protected intermediate: } \text{R}3\text{Si-O-C}6\text{H}4-\text{NH-CO-NH-C}6\text{H}3\text{Cl}2 \xrightarrow{\text{TBAF}} \text{HO-C}6\text{H}4-\text{NH-CO-NH-C}6\text{H}3\text{Cl}_2

This method achieves 89% yield with <1% des-chloro impurities.

Solid-Phase Synthesis

Immobilizing 4-aminophenol on Wang resin enables iterative coupling with isocyanates. After cleavage using trifluoroacetic acid, the product is obtained in 76% yield and >99% purity.

Catalytic and Solvent Effects on Reaction Efficiency

Lewis Acid Catalysts

Bismuth(III) triflate (5 mol%) accelerates the reaction in toluene at 80°C, reducing time from 4 h to 30 min while maintaining 82% yield. However, residual metal contamination necessitates additional purification steps.

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of 3,4-dichlorophenyl isocyanate and 4-aminophenol for 45 min produces the urea in 68% yield. While environmentally favorable, scalability remains challenging due to equipment limitations.

Purification and Analytical Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with a melting point of 189–191°C. X-ray diffraction confirms the planar urea core and intramolecular H-bonding between the hydroxyl and carbonyl groups.

Table 2: Spectroscopic Data

TechniqueKey SignalsSource
1^1H NMRδ 8.95 (s, 1H, NH), 6.75–7.45 (m, 6H)
IR1645 cm1^{-1} (C=O), 3320 cm1^{-1} (N-H)
HRMSm/z 327.0145 [M+H]+^+ (calc. 327.0142)

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves residual isocyanate dimers, achieving >99.5% purity.

Industrial-Scale Considerations

Pilot plant trials using continuous flow reactors demonstrate a 92% yield at 10 kg/batch with in-line IR monitoring . Key challenges include isocyanate handling safety and wastewater treatment of chloride byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted urea derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dichlorophenyl and hydroxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below summarizes key physicochemical properties of N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
This compound C₁₃H₁₀Cl₂N₂O₂ 313.14 Not reported Likely higher aqueous solubility due to -OH 3,4-diCl-phenyl; 4-OH-phenyl
Triclocarban (TCC) C₁₃H₉Cl₃N₂O 315.58 256 Insoluble in water; soluble in organics 3,4-diCl-phenyl; 4-Cl-phenyl
N-(3,4-dichlorophenyl)-N'-(4-fluorophenyl)urea C₁₃H₉Cl₂FN₂O 315.13 Not reported Moderate in organics 3,4-diCl-phenyl; 4-F-phenyl
N-(3,4-dichlorophenyl)-N'-(4-methylpyridin-2-yl)urea C₁₃H₁₂Cl₂N₄O 327.17 Not reported Variable (depends on pyridine) 3,4-diCl-phenyl; 4-methylpyridinyl
N,N'-(Di-3,4-dichlorophenyl)urea C₁₃H₈Cl₄N₂O 350.03 Not reported Highly lipophilic 3,4-diCl-phenyl (both groups)
Key Observations:
  • Hydroxyl Group Impact : The 4-hydroxyphenyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to TCC’s 4-chlorophenyl group. This may improve aqueous solubility but reduce lipid membrane permeability .
  • Pyridinyl Group : The 4-methylpyridinyl substituent introduces a heterocyclic ring, which may enhance interactions with enzymes or receptors via π-stacking or hydrogen bonding .
Antimicrobial Activity:
  • Triclocarban (TCC) : A broad-spectrum antimicrobial agent used in soaps and toothpaste. However, long-term use correlates with bacterial antibiotic resistance due to structural similarity to sulfonamide antibiotics .
  • Target Compound: The hydroxyl group may reduce antimicrobial potency compared to TCC, as polar groups often hinder penetration through bacterial membranes. No direct activity data are available.
  • Fluorophenyl Analog : Fluorine’s electronegativity could enhance binding to microbial targets, but evidence is lacking .
Insecticidal Activity:
  • Benzoyl Ureas : Compounds like N-(2,6-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)urea (melting point 238°C) exhibit potent insecticidal activity against mosquito larvae at concentrations ≤0.1 ppm . The target compound’s hydroxyl group may reduce stability in outdoor environments, limiting pesticidal use.
Toxicity and Environmental Impact:
  • TCC: Detected in 72% of U.S. urine samples (2011–2013) and linked to endocrine disruption and genotoxicity .
  • Hydroxyphenyl Variant : The hydroxyl group may facilitate metabolic conjugation (e.g., glucuronidation), reducing bioaccumulation compared to TCC .
  • Di-3,4-dichlorophenyl Urea : Higher chlorine content increases lipophilicity, raising concerns about environmental persistence and bioaccumulation .

Biological Activity

N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and detailed findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl isocyanate with 4-hydroxyaniline. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. The chemical structure is represented as follows:

C7H6Cl2N2O2\text{C}_7\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2

Antimicrobial Activity

Research has indicated that derivatives of urea compounds, including this compound, exhibit significant antimicrobial properties. A study reported that various urea derivatives were screened against multiple bacterial strains including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains such as Candida albicans and Cryptococcus neoformans. Notably, some derivatives demonstrated promising growth inhibition against Acinetobacter baumannii, with specific compounds showing up to 94.5% inhibition .

CompoundBacterial StrainGrowth Inhibition (%)
3lAcinetobacter baumannii94.5
3cKlebsiella pneumoniaeModerate
3kStaphylococcus aureusModerate

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study focused on the compound's effect on cancer cell lines found that it exhibited cytotoxic effects against several types of cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the dichlorophenyl group is critical for enhancing antimicrobial activity, while the hydroxyphenyl moiety contributes to its interactions with biological targets. Various modifications to these groups have been explored to optimize efficacy and reduce toxicity.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study screened a library of urea derivatives against pathogenic bacteria. The results indicated that modifications in the urea backbone significantly influenced antibacterial potency. Specifically, compounds with electron-withdrawing groups showed enhanced activity against Gram-negative bacteria .
  • Anticancer Mechanisms : Another investigation assessed the effects of this compound on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by disrupting cell cycle progression at the G1 phase .

Q & A

Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea, and what are their yields and limitations?

The compound can be synthesized via urea coupling reactions between 3,4-dichloroaniline and 4-hydroxyphenyl isocyanate under anhydrous conditions. A typical method involves refluxing in a polar aprotic solvent (e.g., dimethylformamide) with a base catalyst (e.g., triethylamine), achieving yields of ~65–75% . Key challenges include controlling regioselectivity due to competing reactions with the hydroxyl group and ensuring high purity by removing unreacted aniline derivatives via column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • HPLC-MS : Used to quantify purity (>99%) and detect degradation products (e.g., dichloroaniline derivatives) .
  • NMR (¹H/¹³C) : Confirms substitution patterns on phenyl rings (e.g., 3,4-dichloro and 4-hydroxyphenyl groups) via chemical shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 9.1 ppm (hydroxyl proton) .
  • FT-IR : Identifies urea carbonyl stretching at ~1640–1680 cm⁻¹ and hydroxyl absorption at ~3200–3400 cm⁻¹ .

Q. How does the solubility profile of this compound influence its experimental applications?

The compound is insoluble in water but soluble in organic solvents like methanol, acetone, and DMSO. This limits its use in aqueous systems but facilitates formulation in lipid-based carriers for biological assays . Pre-solubilization in DMSO (≤1% v/v) is recommended for in vitro studies to avoid precipitation .

Advanced Research Questions

Q. What are the primary degradation pathways of this compound under environmental or physiological conditions?

Hydrolysis of the urea bond generates 3,4-dichloroaniline and 4-aminophenol, as observed in related urea herbicides (e.g., Linuron) . Photodegradation under UV light produces chlorinated byproducts, with half-lives of 12–48 hours depending on pH and light intensity . In microbial systems, oxidative cleavage of the hydroxyl group may occur, requiring LC-MS/MS to track metabolites .

Q. How do structural modifications (e.g., halogen substitution) impact its biological activity?

  • Antimicrobial Activity : The 4-hydroxyphenyl group enhances hydrogen bonding with bacterial enzymes (e.g., enoyl-ACP reductase), while 3,4-dichloro substitution increases lipophilicity and membrane penetration .
  • Selectivity : Analogues with 4-fluorophenyl (vs. 4-hydroxyphenyl) show reduced antifungal activity, highlighting the hydroxyl group’s role in target binding .
  • Data Contradictions : Some studies report higher cytotoxicity with 3,4-dichloro substitution, while others note reduced activity due to steric hindrance .

Q. What computational approaches are used to model its interactions with biological targets?

  • Molecular Docking : Predicts binding affinity to cytochrome P450 enzymes (e.g., CYP1A1) via hydrophobic interactions with chlorine atoms and hydrogen bonds with the hydroxyl group .
  • QSAR Models : Correlate logP values (>3.0) with enhanced biofilm inhibition in Staphylococcus aureus .
  • DFT Calculations : Reveal electron-withdrawing effects of chlorine substituents, stabilizing the urea carbonyl group and influencing reactivity .

Q. What are the ecotoxicological implications of its persistence in aquatic systems?

The compound’s high logKow (~3.0) suggests bioaccumulation potential in aquatic organisms. Sediment adsorption studies show a partition coefficient (Kd) of 250–300 L/kg, indicating moderate mobility in water-soil systems . Chronic exposure in zebrafish models caused oxidative stress biomarkers (e.g., elevated SOD activity) at 0.1–1.0 mg/L concentrations .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture, which can hydrolyze the isocyanate intermediate .
  • Ecotoxicology Testing : Follow OECD Guideline 211 for Daphnia magna chronic toxicity assays to assess environmental risk .
  • Data Reconciliation : Cross-validate conflicting bioactivity data using isogenic bacterial strains or standardized cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.